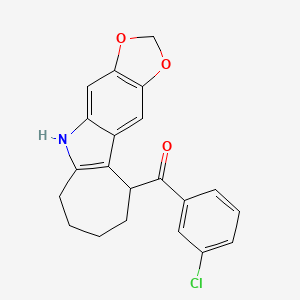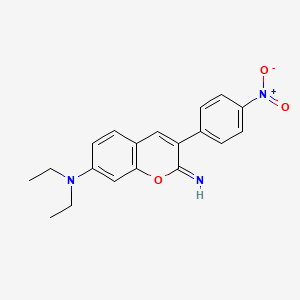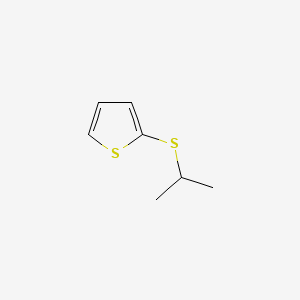
2-(Isopropylthio)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isopropylthio)thiophene is an organic compound with the molecular formula C₇H₁₀S₂. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of an isopropylthio group attached to the second position of the thiophene ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylthio)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with isopropylthiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the thiophene ring acting as a nucleophile and the isopropylthiol as an electrophile .
Another method involves the use of isopropylthiol and a thiophene derivative, such as 2-bromothiophene, in a substitution reaction. This reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Isopropylthio)thiophene undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Isopropylthiophene.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-(Isopropylthio)thiophene has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Isopropylthio)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors. For example, thiophene derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play roles in inflammation . The presence of functional groups, such as the isopropylthio group, can enhance the compound’s binding affinity and specificity for these targets .
Vergleich Mit ähnlichen Verbindungen
2-(Isopropylthio)thiophene can be compared with other thiophene derivatives, such as:
2-Isopropylthiophene: Lacks the sulfur atom in the isopropyl group, resulting in different chemical reactivity and physical properties.
2-(Methylthio)thiophene: Contains a methylthio group instead of an isopropylthio group, leading to variations in steric and electronic effects.
2-(Ethylthio)thiophene: Similar to this compound but with an ethylthio group, affecting its solubility and reactivity.
Eigenschaften
CAS-Nummer |
50878-65-4 |
|---|---|
Molekularformel |
C7H10S2 |
Molekulargewicht |
158.3 g/mol |
IUPAC-Name |
2-propan-2-ylsulfanylthiophene |
InChI |
InChI=1S/C7H10S2/c1-6(2)9-7-4-3-5-8-7/h3-6H,1-2H3 |
InChI-Schlüssel |
INLCSHFGQRKEKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


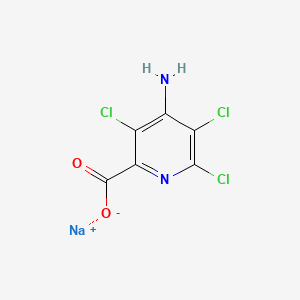
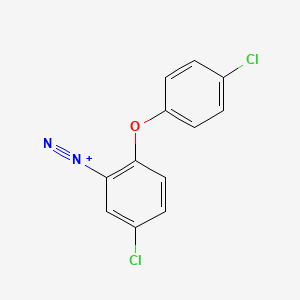
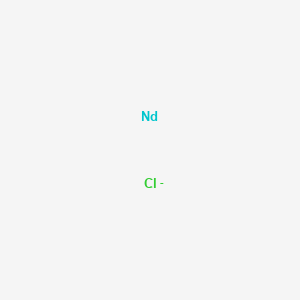
![3-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14661578.png)
![methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14661590.png)
![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)
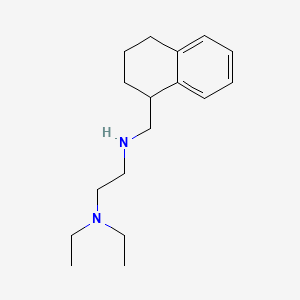
![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)

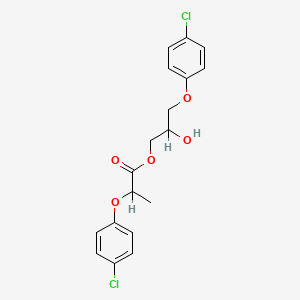

![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)
